molecular formula C17H19N5O4 B12296421 2-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

2-(4-Amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B12296421
M. Wt: 357.4 g/mol
InChI Key: HNFBXNKTEDTNPF-UHFFFAOYSA-N
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Description

4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and cancer progression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose typically involves the construction of the pyrazolo[3,4-D]pyrimidine core followed by the attachment of the ribofuranose moiety. One common synthetic route includes the condensation of 4-amino-3-benzylpyrazole with a suitable pyrimidine precursor under acidic or basic conditions . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, alkyl halides, and acyl chlorides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups attached to the amino or benzyl positions .

Properties

Molecular Formula

C17H19N5O4

Molecular Weight

357.4 g/mol

IUPAC Name

2-(4-amino-3-benzylpyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C17H19N5O4/c18-15-12-10(6-9-4-2-1-3-5-9)21-22(16(12)20-8-19-15)17-14(25)13(24)11(7-23)26-17/h1-5,8,11,13-14,17,23-25H,6-7H2,(H2,18,19,20)

InChI Key

HNFBXNKTEDTNPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN(C3=NC=NC(=C23)N)C4C(C(C(O4)CO)O)O

Origin of Product

United States

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